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The table below summarizes the key outcomes from a Phase III, open-label, randomized study involving 402

patients with metastatic breast cancer [1] [2].

Parameter
Oral Paclitaxel +
Encequidar (oPac+E)

Intravenous
Paclitaxel (IVpac)

Significance/Notes

Confirmed Tumor
Response (ORR)

36% 23% P = .01 [1]

Median
Progression-Free
Survival (PFS)

8.4 months 7.4 months HR: 0.768; P = .046 [1]

Median Overall
Survival (OS)

22.7 months 16.5 months HR: 0.794; P = .08 (not

statistically significant) [1]

Grade 3-4
Adverse Events

55% 53% [1]

Neuropathy (all
grades)

8% 31% oPac+E showed a clear

reduction [2]
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Parameter
Oral Paclitaxel +
Encequidar (oPac+E)

Intravenous
Paclitaxel (IVpac)

Significance/Notes

Severe
Neuropathy
(Grade >2)

2% 15% A key quality-of-life

improvement [1]

All-Grade
Alopecia

49% 62% [1]

Common Side
Effects with
oPac+E

Higher rates of nausea,
vomiting, diarrhea,

neutropenia, and
neutropenic infections

Lower rates of
gastrointestinal and

neutropenic events

Requires careful patient
management [1]

Treatment-Related
Deaths

3% 0% [1]

Dosing Schedule 3 consecutive days per
week [1]

Once every 3 weeks
[1]

Oral regimen requires
complex fasting rules [2]

Experimental Methodology & Key Findings

For researchers, the details of the clinical trial design and supporting pharmacokinetic studies are critical.

Phase III Trial Design: The study was a randomized, multicenter, open-label trial. Patients were
assigned in a 2:1 ratio to receive either oPac+E (205 mg/m² paclitaxel + 15 mg encequidar) for 3
consecutive days per week or IVpac (175 mg/m²) once every 3 weeks [1]. The primary endpoint
was confirmed radiographic tumor response according to RECIST 1.1, assessed by a blinded

independent central review. Secondary endpoints included PFS and OS [1].
Key Finding on Bioavailability: The oral regimen's feasibility is based on overcoming paclitaxel's

poor oral bioavailability. A separate randomized crossover pharmacokinetic study demonstrated that
oPac+E achieved systemic exposure equivalent to IV paclitaxel, with a mean absolute bioavailability

of 12% [3].
Critical Safety Note: The study identified that patients with elevated liver enzymes at baseline had

a higher risk of early neutropenia and serious infections with oPac+E. This highlights the importance
of careful patient selection and potentially the use of growth factor support [1].
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Mechanism of Action & Clinical Workflow

Encequidar enables oral paclitaxel absorption by inhibiting the P-glycoprotein (P-gp) pump in the gut. The

following diagram illustrates the mechanism and the consequent clinical workflow from administration to

outcomes.

Oral Administration of:
• Paclitaxel
• Encequidar (P-gp Inhibitor)

In the Gut Lumen

P-gp Pump tries to eject
Paclitaxel from gut cells Encequidar blocks the P-gp Pump

Paclitaxel is absorbed
into bloodstream

Prevents Allows

Clinical Outcome

Efficacy:
• Higher Tumor Response
• Trend toward improved Survival

Safety & Quality of Life:
• Less Neuropathy
• Less Alopecia
• More GI & Neutropenic Events

Click to download full resolution via product page
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Interpretation & Relevance for Professionals

For drug development professionals, the data suggests:

Trade-off in Safety Profile: oPac+E offers a distinctly different safety and tolerability profile. The

significant reduction in neuropathy and alopecia represents a meaningful quality-of-life improvement
for patients, potentially allowing for longer treatment duration. However, this comes at the cost of

increased gastrointestinal and neutropenic complications, which require proactive management [1].
Patient Selection is Key: The finding that patients with elevated liver enzymes are at higher risk for

severe neutropenia is crucial for clinical development and future prescribing guidelines [1].
Ongoing Development: As of late 2025, Health Hope Pharma (HHP) is preparing to initiate a global

Phase III clinical trial for this combination, indicating continued investment in this approach [4] [5].

Note that the Phase III trial compared oPac+E to a three-weekly IV paclitaxel regimen. The efficacy and

safety relative to the more commonly used weekly IV paclitaxel schedule are not established [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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